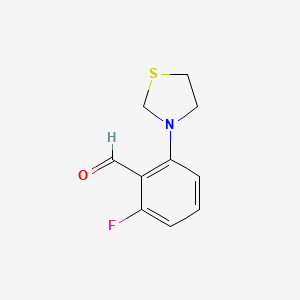

2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde

CAS No.: 1713160-85-0

Cat. No.: VC2744363

Molecular Formula: C10H10FNOS

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1713160-85-0 |

|---|---|

| Molecular Formula | C10H10FNOS |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 2-fluoro-6-(1,3-thiazolidin-3-yl)benzaldehyde |

| Standard InChI | InChI=1S/C10H10FNOS/c11-9-2-1-3-10(8(9)6-13)12-4-5-14-7-12/h1-3,6H,4-5,7H2 |

| Standard InChI Key | ZUFVTIKVHPMPJL-UHFFFAOYSA-N |

| SMILES | C1CSCN1C2=C(C(=CC=C2)F)C=O |

| Canonical SMILES | C1CSCN1C2=C(C(=CC=C2)F)C=O |

Introduction

2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde is a synthetic organic compound characterized by the presence of a benzaldehyde group substituted with a fluorine atom and a thiazolidine ring. This compound belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological and chemical properties. The integration of the thiazolidine moiety and fluorine substitution in the benzaldehyde structure enhances its reactivity and potential applications in medicinal chemistry, agrochemicals, and materials science.

Structural Characteristics

Molecular Formula: C10H8FNOS

Molecular Weight: Approximately 209.24 g/mol

Key Functional Groups:

-

Thiazolidine Ring: A saturated five-membered heterocyclic ring containing sulfur and nitrogen.

-

Fluorobenzaldehyde Core: A benzene ring substituted with a fluorine atom at position 2 and an aldehyde group at position 6.

The presence of both electron-withdrawing (fluorine) and electron-donating groups (thiazolidine) in the molecule contributes to its unique chemical reactivity.

Synthesis of 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde

General Synthetic Pathway:

-

Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde, which undergoes condensation reactions with thiazolidine derivatives.

-

Reaction Conditions: The reaction is often catalyzed by acids or bases, depending on the desired yield and purity. Solvents like ethanol or dimethylformamide (DMF) are commonly used.

-

Purification: The product is purified via recrystallization or column chromatography.

This synthetic approach allows for modifications to enhance the compound's properties for specific applications.

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery:

-

Antimicrobial Activity: Similar thiazolidine derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungi .

-

Anticancer Potential: Thiazolidine-based compounds have been explored for their antiproliferative effects on cancer cell lines .

Agrochemicals

The fluorinated benzaldehyde core can be tailored for use in pesticides or herbicides due to its ability to disrupt biological processes in pests .

Material Science

The compound's functional groups may allow it to serve as a precursor for advanced materials, such as polymers or coatings with specific electronic or thermal properties.

Biological Evaluation

Pharmacological Activities:

Studies on related compounds indicate that thiazolidines exhibit:

-

Anti-inflammatory properties through cyclooxygenase (COX) inhibition .

-

Antimicrobial activity by targeting bacterial enzymes or membranes .

These findings suggest that 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde could be a candidate for further biological evaluation.

Analytical Data

| Property | Value/Technique |

|---|---|

| Melting Point | ~120–140°C (estimated) |

| Spectroscopy | IR, NMR (proton and carbon), Mass Spectrometry |

| Solubility | Soluble in polar organic solvents like ethanol and DMF |

| Stability | Stable under standard conditions; sensitive to strong acids or bases |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume